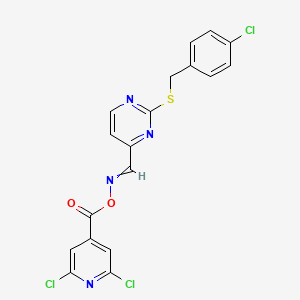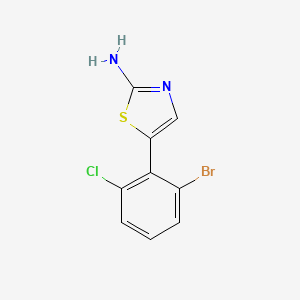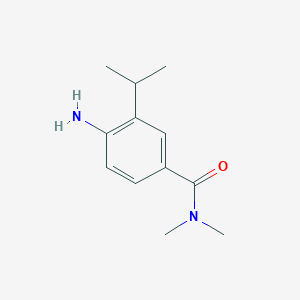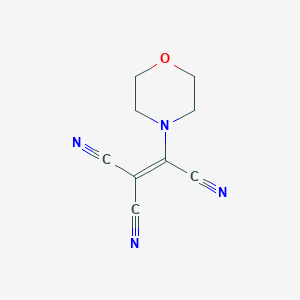![molecular formula C9H14N2 B14777116 Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)
Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[310]hexane-4’,1’'-cyclopropane] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclopropane] typically involves multi-step organic reactions. One common method includes the reaction of cyclobutane derivatives with diazabicyclohexane intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclopropane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated spirocyclic compounds, while reduction could produce simpler spirocyclic derivatives.
Scientific Research Applications
Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclopropane] has several applications in scientific research:
Chemistry: The compound is used as a model system to study spirocyclic structures and their reactivity.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclopropane] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, where the compound can bind and modulate their activity. The pathways involved often depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclopropane-1,2’-steroids]
- Spiro[cyclopropane-1,9’-fluorene]
- Spiro[6,6,2′,2′-tetramethyl-2,3-diazabicyclo[3,1,0]hex-2-ene-4,1′-cyclopropane]
Uniqueness
Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclopropane] stands out due to its unique combination of three spirocyclic rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for studying spirocyclic chemistry and exploring new applications in various fields.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
InChI |
InChI=1S/C9H14N2/c1-2-8(3-1)6-7(8)10-11-9(6)4-5-9/h6-7,10-11H,1-5H2 |
InChI Key |
DVCIQQVVGGBOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C3C2NNC34CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid](/img/structure/B14777040.png)

![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)









